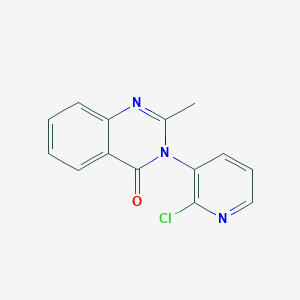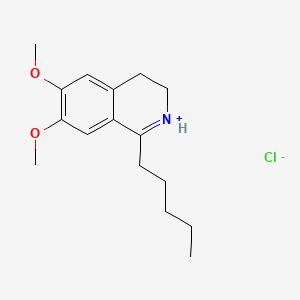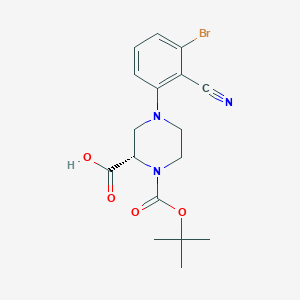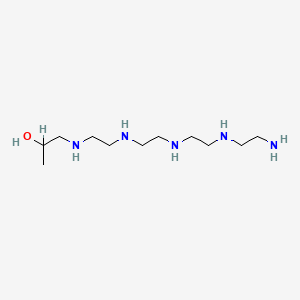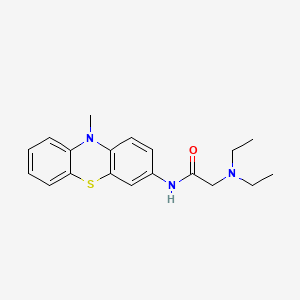
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- typically involves multi-step organic reactions. One common method includes the acylation of 2-(diethylamino)phenothiazine with acetic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like sulfuric acid to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The compound’s phenothiazine core allows it to bind to dopamine receptors, inhibiting their activity and exerting antipsychotic effects. Additionally, it may interact with other receptors, such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- is unique due to its specific substitution pattern on the phenothiazine core, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its diethylamino group and acetamide moiety contribute to its unique interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1952-62-1 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(10-methylphenothiazin-3-yl)acetamide |
InChI |
InChI=1S/C19H23N3OS/c1-4-22(5-2)13-19(23)20-14-10-11-16-18(12-14)24-17-9-7-6-8-15(17)21(16)3/h6-12H,4-5,13H2,1-3H3,(H,20,23) |
InChI Key |
UCGZTGHAZBOYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
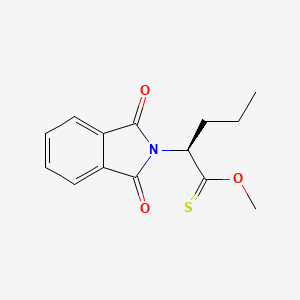
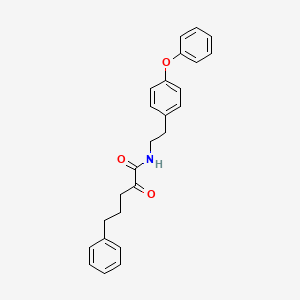
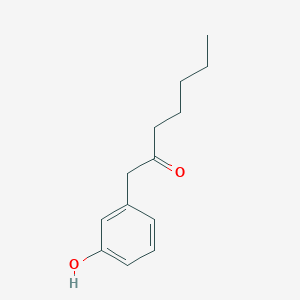
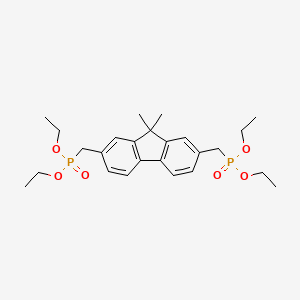
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
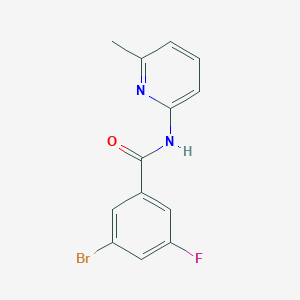
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)
